molecular formula C15H19N5O B2774577 (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(3-(dimethylamino)phenyl)methanone CAS No. 2320953-92-0

(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(3-(dimethylamino)phenyl)methanone

Katalognummer: B2774577
CAS-Nummer: 2320953-92-0
Molekulargewicht: 285.351
InChI-Schlüssel: GPESSYQPMVVIAR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(3-(dimethylamino)phenyl)methanone is a useful research compound. Its molecular formula is C15H19N5O and its molecular weight is 285.351. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

[3-(dimethylamino)phenyl]-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O/c1-18(2)14-5-3-4-13(6-14)15(21)19-7-12(8-19)9-20-11-16-10-17-20/h3-6,10-12H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPESSYQPMVVIAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)N2CC(C2)CN3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(3-(dimethylamino)phenyl)methanone is a synthetic organic molecule characterized by a complex structure that includes an azetidine ring and a triazole moiety. This unique combination is believed to enhance its biological activity, making it a subject of interest in pharmacological research.

Structural Features

The compound features:

  • Azetidine Ring : A four-membered nitrogen-containing ring that can influence the compound's biological interactions.
  • Triazole Moiety : Known for its diverse pharmacological activities, including antifungal and anticancer properties.
  • Dimethylamino Group : This group may enhance solubility and bioavailability.

Biological Activity Overview

Research indicates that compounds with similar structural features exhibit various biological activities, including:

Activity Type Mechanism/Effect
AntimicrobialInhibition of bacterial growth
AntifungalDisruption of fungal cell membranes
AnticancerInduction of apoptosis in cancer cells

Antimicrobial Activity

A study conducted on azetidine derivatives demonstrated significant antimicrobial properties against various bacterial strains. The presence of the triazole moiety was linked to enhanced activity against resistant strains, suggesting that this compound may be effective in treating infections caused by multidrug-resistant bacteria.

Antifungal Properties

Research published in the Journal of Medicinal Chemistry explored the antifungal activity of triazole-containing compounds. The findings indicated that compounds similar to this compound exhibited potent antifungal effects against Candida albicans and Aspergillus fumigatus, with mechanisms involving inhibition of ergosterol synthesis .

Anticancer Potential

A recent study evaluated the anticancer effects of various azetidine derivatives on human cancer cell lines. The compound demonstrated cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values indicating significant potential for further development as an anticancer agent .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications to the azetidine and triazole components can significantly alter biological activity. For example:

  • Substituting different groups on the azetidine ring can enhance selectivity for specific biological targets.
  • Variations in the triazole moiety have been linked to improved antifungal activity.

Q & A

Q. Structural Confirmation :

Technique Purpose Key Observations
¹H/¹³C NMR Confirm connectivity and stereochemistryAzetidine protons (δ 3.5–4.5 ppm), triazole protons (δ 7.8–8.2 ppm), dimethylamino singlet (δ 2.8–3.2 ppm)
Mass Spectrometry (MS) Verify molecular weightExact mass matching m/z calculated for C₁₆H₂₀N₅O (e.g., 322.17)
IR Spectroscopy Identify functional groupsStretching bands for C=O (~1650 cm⁻¹) and triazole C=N (~1550 cm⁻¹)

Basic: What spectroscopic and chromatographic methods are essential for characterizing intermediates and final products?

Answer:

  • HPLC/TLC : Monitor reaction progress and purity. Use C18 columns with acetonitrile/water gradients (e.g., 60:40 to 90:10) for HPLC analysis; Rf values on TLC (silica gel, ethyl acetate/hexane) indicate intermediate polarity .
  • X-ray Crystallography : Resolve ambiguous stereochemistry (if crystals are obtainable) .
  • High-Resolution MS (HRMS) : Confirm molecular formula with <2 ppm error .

Q. Example Workflow :

Intermediate Isolation : Use TLC (Rf ~0.5 in ethyl acetate/hexane) to track azetidine-triazole intermediates.

Final Product Validation : Combine ¹H NMR (absence of residual coupling agent peaks) and HRMS (exact mass match) .

Advanced: How to design experiments to elucidate structure-activity relationships (SAR) for biological targets?

Answer:
Experimental Design :

  • In Vitro Assays : Screen against enzymes (e.g., kinases) or receptors (e.g., GPCRs) using fluorescence polarization or radioligand binding assays. Measure IC₅₀ values and compare with analogs lacking the triazole or dimethylamino groups .
  • Molecular Docking : Perform in silico studies (e.g., AutoDock Vina) to predict binding interactions. Focus on the triazole’s hydrogen-bonding capacity and the dimethylamino group’s role in solubility .
  • Metabolic Stability : Use liver microsomes to assess cytochrome P450 interactions. Replace labile groups (e.g., methylene bridges) if rapid degradation is observed .

Q. Data Interpretation :

Modification Impact on Activity
Triazole → Oxadiazole Reduced binding affinity (loss of H-bond donors)
Dimethylamino → Methoxy Improved logP but decreased solubility

Advanced: How to resolve contradictions in spectral data (e.g., unexpected peaks in NMR)?

Answer:

Isotopic Labeling : Synthesize deuterated analogs to assign overlapping proton signals (e.g., azetidine vs. triazole protons) .

2D NMR (COSY, HSQC) : Resolve coupling patterns and confirm carbon-proton correlations .

Dynamic NMR (VT-NMR) : Detect conformational flexibility (e.g., azetidine ring puckering) by varying temperature .

Q. Case Study :

  • Observed Anomaly : Extra peak at δ 4.3 ppm in ¹H NMR.
  • Resolution : HSQC revealed correlation to a quaternary carbon, indicating residual solvent (e.g., DMSO-d6) or rotameric forms .

Advanced: What strategies optimize reaction yields in multi-step syntheses?

Answer:

Parameter Optimization Strategy Example
Solvent Use polar aprotic solvents (e.g., DMF) for SN2 reactions; switch to TFE for acid-sensitive steps Yield increased from 43% to 68% in azetidine coupling
Catalyst Screen Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for cross-coupling efficiency Pd(OAc)₂ improved aryl-azetidine coupling by 20%
Temperature Gradual heating (40°C → 80°C) to prevent side reactions Reduced byproduct formation in triazole alkylation

Q. Troubleshooting :

  • Low Yield in Final Step : Replace batch reactors with continuous flow systems for better mixing and heat transfer .
  • Purity Issues : Use preparative HPLC with trifluoroacetic acid (0.1%) in the mobile phase to separate diastereomers .

Advanced: How to analyze the compound’s reactivity under varying pH and redox conditions?

Answer:

  • pH-Dependent Stability : Incubate in buffers (pH 2–10) and monitor degradation via LC-MS. The triazole group is stable in acidic conditions but hydrolyzes at pH >9 .
  • Oxidative Stress Tests : Expose to H₂O₂ or cytochrome P450 enzymes. The dimethylamino group oxidizes to an N-oxide, detectable by MS/MS .

Q. Redox Reaction Example :

Condition Transformation Detection Method
H₂O₂ (5%) N-methyl oxidation → N-oxideHRMS (m/z +16 Da shift)
Glutathione (10 mM) Triazole ring opening (rare)LC-MS/MS fragment ions at m/z 154

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.